

Spectroscopic Characterization of 5-Aminopyridazin-3(2H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminopyridazin-3(2h)-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyridazin-3(2H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyridazinone core, it serves as a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities, including potential applications as cardiovascular and anticancer agents.^{[1][2][3][4]} The precise structural elucidation and confirmation of its chemical identity are paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the standard spectroscopic techniques used for the characterization of **5-Aminopyridazin-3(2H)-one**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This document details generalized experimental protocols for each technique, presents structured tables for data reporting, and includes logical workflow diagrams to guide the characterization process.

Data Presentation: Spectroscopic Data of 5-Aminopyridazin-3(2H)-one

The following tables are structured for the clear and concise presentation of quantitative spectroscopic data for **5-Aminopyridazin-3(2H)-one**. These tables are intended to be populated with experimental data obtained following the protocols outlined in this guide.

Table 1: ¹H NMR Spectroscopic Data for **5-Aminopyridazin-3(2H)-one**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
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Table 2: ¹³C NMR Spectroscopic Data for **5-Aminopyridazin-3(2H)-one**

Chemical Shift (δ) ppm	Assignment
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Table 3: FT-IR Spectroscopic Data for **5-Aminopyridazin-3(2H)-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment (Functional Group)
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Table 4: Mass Spectrometry Data for **5-Aminopyridazin-3(2H)-one**

m/z	Relative Intensity (%)	Assignment
[M+H] ⁺		
[M] ⁺		
Fragment ions		

Table 5: UV-Vis Spectroscopic Data for **5-Aminopyridazin-3(2H)-one**

λ _{max} (nm)	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)	Solvent
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Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^[5]

- Sample Preparation:
 - Dissolve 5-10 mg of purified **5-Aminopyridazin-3(2H)-one** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).^[5]
 - Filter the solution into a clean NMR tube to a height of about 4-5 cm.^[5]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not provided by the instrument's software.^[6]
- ¹H NMR Spectroscopy:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
 - Integrate the signals to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign signals to specific protons in the molecule.
- ¹³C NMR Spectroscopy:
 - Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.
 - Process the spectrum similarly to the ¹H NMR spectrum.

- Calibrate the chemical shift scale.
- Assign the signals to the corresponding carbon atoms in the molecule. For complex molecules, 2D NMR experiments like HSQC can be used to correlate protons to their attached carbons.[7]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid **5-Aminopyridazin-3(2H)-one** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]
 - Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]
 - Alternatively, for the thin solid film method, dissolve about 50 mg of the solid in a few drops of a volatile solvent like methylene chloride.[9]
 - Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]
- Data Acquisition:
 - Record a background spectrum of the KBr pellet or the clean salt plate.
 - Place the sample pellet or film in the sample holder of the FT-IR spectrometer.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
 - The instrument's software will automatically ratio the sample spectrum against the background.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C=C, C-N).

3. Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.
[10]

- Sample Preparation:
 - Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11]
 - Take an aliquot (e.g., 100 μ L) of this solution and dilute it further with a suitable solvent for mass spectrometry (e.g., methanol, acetonitrile, or water, often with 0.1% formic acid).[11]
 - Filter the final solution if any precipitate is present to avoid blockages in the instrument.
[11]
- Data Acquisition (Electrospray Ionization - ESI):
 - Introduce the sample solution into the mass spectrometer.
 - Acquire the mass spectrum in positive or negative ion mode.
 - The primary ion of interest for molecular weight confirmation is typically the protonated molecule $[M+H]^+$ in positive mode or the deprotonated molecule $[M-H]^-$ in negative mode.
 - Analyze the fragmentation pattern to gain further structural information.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

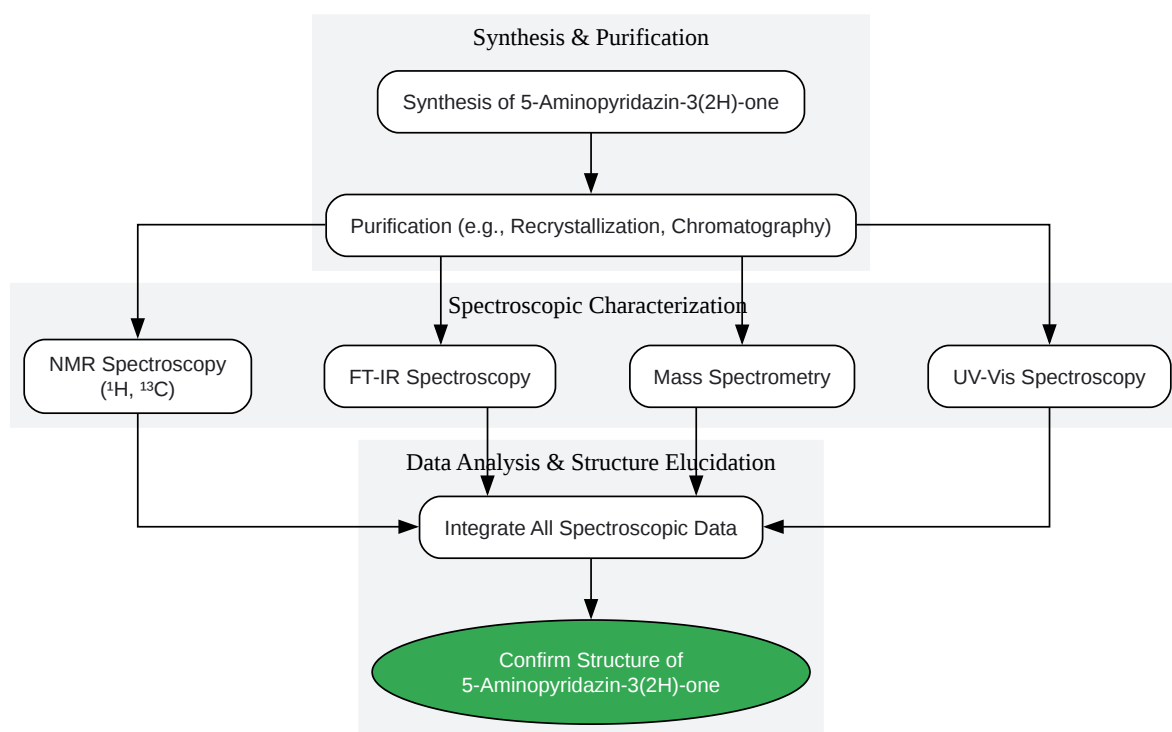
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as conjugated systems.[12]

- Sample Preparation:
 - Prepare a dilute solution of **5-Aminopyridazin-3(2H)-one** in a UV-transparent solvent (e.g., ethanol, methanol, water).[13]

- The concentration should be adjusted so that the absorbance at the wavelength of maximum absorption (λ_{max}) is within the optimal range of the instrument (typically 0.1 to 1.0).
- Use a quartz cuvette for the measurement.[\[13\]](#)
- Data Acquisition:
 - Record a baseline spectrum using a cuvette filled with the pure solvent.[\[14\]](#)
 - Fill the cuvette with the sample solution and place it in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.[\[14\]](#)
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

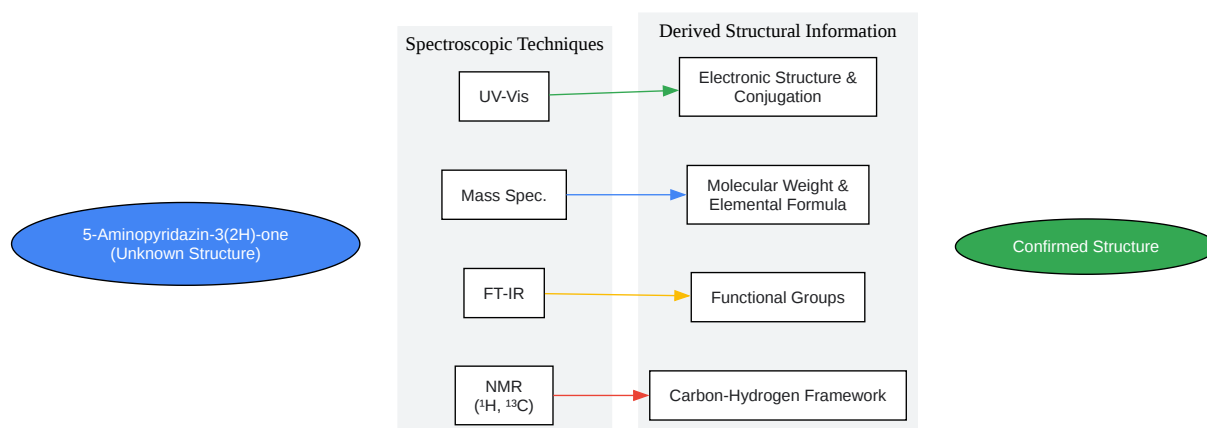
Mandatory Visualizations

The following diagrams illustrate the logical workflow for spectroscopic characterization and the relationships between the different analytical techniques.



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Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of **5-Aminopyridazin-3(2H)-one**.



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Caption: The logical relationship between spectroscopic techniques and the structural information they provide for molecular characterization.

Conclusion

The spectroscopic characterization of **5-Aminopyridazin-3(2H)-one** is a critical step in its synthesis and application in research and drug development. By systematically applying the techniques of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy as outlined in this guide, researchers can confidently confirm the structure, purity, and electronic properties of the compound. The provided protocols offer a solid foundation for obtaining high-quality data, and the structured tables facilitate clear and standardized reporting. The workflow diagrams serve as a visual guide to the overall process of spectroscopic analysis, ensuring a logical and comprehensive approach to the structural elucidation of this important heterocyclic compound.

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